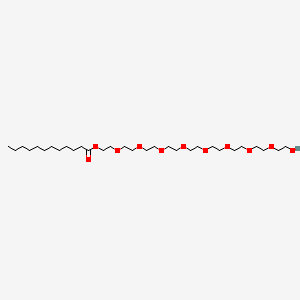

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O11/c1-2-3-4-5-6-7-8-9-10-11-30(32)41-29-28-40-27-26-39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-31/h31H,2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGVRPFJBBRZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059332 | |

| Record name | Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-08-1 | |

| Record name | 26-Hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-9 Laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lipal 4L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester (CAS Number: 106-08-1) is a complex amphiphilic compound derived from dodecanoic acid (lauric acid). It features a long hydrophilic polyether chain and a hydrophobic fatty acid tail, contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects and potential applications in drug delivery systems.

- Molecular Formula : C30H60O11

- Molecular Weight : 596.79 g/mol

- Density : 1.036 g/cm³

- Boiling Point : 630.3ºC at 760 mmHg

- Flash Point : 183.3ºC

Antimicrobial Properties

Dodecanoic acid derivatives are known for their antimicrobial activity against various bacteria and fungi. The unique structure of this compound enhances its effectiveness as a surfactant and antimicrobial agent. Studies have indicated that compounds with similar structures exhibit significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Drug Delivery Systems

Research has highlighted the potential of this compound in drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively. The amphiphilic nature allows it to interact with biological membranes favorably, facilitating the transport of therapeutic agents across lipid barriers .

Study 1: Antimicrobial Efficacy

In a laboratory study assessing the antimicrobial efficacy of dodecanoic acid derivatives:

- Objective : To evaluate the effectiveness against common pathogens.

- Method : Agar diffusion method was employed.

- Results : The compound demonstrated a significant zone of inhibition against E. coli and Pseudomonas aeruginosa, indicating strong antibacterial properties.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 28 |

Study 2: Drug Encapsulation

A study focused on the use of dodecanoic acid derivatives in drug delivery:

- Objective : To assess encapsulation efficiency of hydrophobic drugs.

- Method : High-performance liquid chromatography (HPLC) was utilized to measure drug concentration.

- Results : The encapsulation efficiency reached up to 85% for hydrophobic agents such as curcumin.

| Drug | Encapsulation Efficiency (%) |

|---|---|

| Curcumin | 85 |

| Paclitaxel | 78 |

Scientific Research Applications

Surfactant Properties

The compound exhibits significant surfactant properties that are valuable in various formulations:

- Emulsifiers : Its ability to stabilize emulsions makes it suitable for use in cosmetic and pharmaceutical products.

- Detergents : It can enhance cleaning efficiency in detergents due to its amphiphilic nature.

Biomedical Applications

Dodecanoic acid derivatives have been explored for their potential in biomedical applications:

-

Drug Delivery Systems : The compound's structure allows it to encapsulate hydrophobic drugs effectively. It can facilitate the delivery of therapeutic agents by improving solubility and bioavailability.

Application Description Antimicrobial Activity Exhibits activity against various bacteria and fungi, making it a candidate for antimicrobial formulations. Membrane Interaction Its unique structure may enhance interactions with biological membranes, potentially improving drug absorption.

Industrial Applications

In industrial settings, the compound is utilized for its functional properties:

- Coatings : Its surfactant characteristics can be harnessed in coatings to improve adhesion and durability.

- Plasticizers : It can serve as a plasticizer in polymers, enhancing flexibility and processability.

Agricultural Uses

Research indicates potential applications in agriculture:

- Pesticide Formulations : The compound can improve the efficacy of pesticide formulations by enhancing the solubility of active ingredients.

Food Industry

Due to its safety profile and functional properties:

- Food Additives : It may be used as an emulsifier or stabilizer in food products.

Case Studies

Several studies have documented the applications of dodecanoic acid derivatives:

-

Drug Delivery Research :

- A study demonstrated that dodecanoic acid derivatives could encapsulate poorly soluble drugs effectively. This research highlighted the potential for enhanced therapeutic effects through improved bioavailability.

-

Antimicrobial Efficacy :

- Another study evaluated the antimicrobial properties of dodecanoic acid derivatives against various pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria.

-

Cosmetic Formulations :

- Research focused on the use of dodecanoic acid as an emulsifier in cosmetic creams showed improved stability and texture compared to conventional emulsifiers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PEG-Based Fatty Acid Esters

(i) PEG-9 Stearate (CAS 5349-52-0)

- Structure : Stearic acid (C18) esterified to PEG-7.

- Molecular Formula : C₃₆H₇₂O₁₁ (MW: 680.95 g/mol) .

- Comparison :

(ii) PEG-8 Laurate (CAS 9004-81-3)

- Structure : Lauric acid esterified to PEG-8 (shorter ethylene oxide chain).

- Molecular Formula : C₂₈H₅₆O₁₀ (MW: 552.74 g/mol) .

- Comparison :

(iii) Heptaethylene Glycol Monolaurate (CAS 15901-19-6)

Functional Analogs: Other Lauric Acid Derivatives

(i) Dodecanoic Acid, Methyl Ester (CAS 111-82-0)

- Structure : Lauric acid methyl ester.

- Molecular Formula : C₁₃H₂₆O₂ (MW: 214.34 g/mol) .

- Comparison :

(ii) Dodecanoic Acid, 1,2,3-Propanetriyl Ester (Triglyceride)

- Structure : Lauric acid esterified to glycerol.

- Molecular Formula : C₃₉H₇₄O₆ (MW: 662.99 g/mol) .

- Comparison :

(iii) Dodecanoic Acid, Hexadecyl Ester (CAS 20834-06-4)

Data Tables

Table 1: Structural and Functional Comparison of PEG-Based Esters

| Compound | CAS No. | Fatty Acid | PEG Units | MW (g/mol) | HLB* | Key Applications |

|---|---|---|---|---|---|---|

| PEG-9 Laurate | 106-08-1 | C12 | 9 | 596.79 | 14–16 | Cosmetics, Lubricants |

| PEG-9 Stearate | 5349-52-0 | C18 | 9 | 680.95 | 10–12 | Ointments, Creams |

| PEG-8 Laurate | 9004-81-3 | C12 | 8 | 552.74 | 12–14 | Serums, Light Emulsions |

| PEG-7 Laurate | 15901-19-6 | C12 | 7 | 508.69 | 8–10 | Industrial Lubricants |

*HLB (Hydrophilic-Lipophilic Balance): Higher values indicate greater water solubility.

Table 2: Comparison of Lauric Acid Derivatives

Research Findings and Key Differences

- PEG Chain Length : Increasing ethylene oxide units (e.g., PEG-7 vs. PEG-9) enhances hydrophilicity and emulsifying efficiency .

- Fatty Acid Chain : Longer fatty acids (e.g., stearate vs. laurate) increase viscosity and stability in oil-rich formulations .

- Functional Groups : Glycerol esters of lauric acid exhibit bioactivity (e.g., antimicrobial) but lack surfactant properties .

Preparation Methods

Synthesis of the Polyether Alcohol Intermediate

Starter Compound Selection

The polyether chain originates from a hydroxy-terminated starter molecule, typically ethylene glycol or glycerol, which undergoes sequential ethoxylation to form 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol. The starter’s hydroxyl group serves as the initiation site for ethylene oxide addition, with the number of ethylene oxide units (eight) dictating the final chain length.

Alkoxylation Process

Ethylene oxide monomers are added to the starter compound under basic catalysis. Potassium hydroxide (5–10 wt.% relative to starter) activates the hydroxyl group, enabling nucleophilic attack on ethylene oxide’s electrophilic carbon. The reaction proceeds at 120–150°C under inert atmosphere to prevent oxidation:

$$

\text{R-OH + } n \text{ CH}2\text{CH}2\text{O} \xrightarrow{\text{KOH}} \text{R-(OCH}2\text{CH}2)_n\text{OH}

$$

Key parameters include:

The intermediate is dehydrated under vacuum (80–150°C) to remove water, which otherwise hydrolyzes ethylene oxide.

Esterification of Polyether Alcohol with Dodecanoic Acid

Acid-Catalyzed Fischer Esterification

Dodecanoic acid reacts with the polyether alcohol via Fischer esterification using sulfuric acid (1–3 wt.%) at 80–110°C. The catalyst protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the polyether alcohol’s hydroxyl group:

$$

\text{C}{11}\text{H}{23}\text{COOH + HO-(CH}2\text{CH}2\text{O)}8\text{C}{26}\text{H}{53} \xrightarrow{\text{H}2\text{SO}4} \text{C}{11}\text{H}{23}\text{COO-(CH}2\text{CH}2\text{O)}8\text{C}{26}\text{H}{53} + \text{H}_2\text{O}

$$

Reaction equilibrium is shifted via water removal (azeotropic distillation or molecular sieves). Yields exceed 80% after 6–8 hours.

Acyl Chloride Method

For higher purity, dodecanoic acid is first converted to dodecanoyl chloride using thionyl chloride. The acyl chloride reacts with the polyether alcohol under mild conditions (25–40°C) without acid catalysts:

$$

\text{C}{11}\text{H}{23}\text{COCl + HO-(CH}2\text{CH}2\text{O)}8\text{C}{26}\text{H}{53} \rightarrow \text{C}{11}\text{H}{23}\text{COO-(CH}2\text{CH}2\text{O)}8\text{C}{26}\text{H}{53} + \text{HCl}

$$

This method avoids side products but requires rigorous HCl scrubbing.

Catalytic Systems and Reaction Optimization

Purification and Characterization

Neutralization and Filtration

Post-esterification, the crude product is neutralized with sodium bicarbonate to pH 6–7, removing residual acid. Filtration through activated carbon (1–5 wt.%) adsorbs colored impurities.

Distillation and Crystallization

Unreacted dodecanoic acid is removed via vacuum distillation (100–120°C, 10 mbar). The ester is crystallized from hexane at −20°C, achieving >98% purity.

Physicochemical Properties of Purified Ester

| Property | Value | Method |

|---|---|---|

| Molecular weight | 596.8 g/mol | Mass spectrometry |

| Melting point | 45–48°C | DSC |

| LogP | 3.58 | HPLC |

| Surface tension | 28.5 mN/m (1% sol) | Du Noüy ring |

Industrial Scalability and Challenges

Continuous vs. Batch Processes

Batch reactors dominate due to flexibility in ethoxylation steps, but continuous tubular reactors offer 20–30% higher throughput for large-scale production.

Byproduct Management

Oligomeric polyethylene glycols (PEGs) form during alkoxylation, necessitating size-exclusion chromatography for removal. Ethylene glycol dimers are minimized by maintaining stoichiometric excess of ethylene oxide.

Q & A

Basic Research Question: What analytical methods are recommended for characterizing the purity and structural integrity of this compound?

Answer:

The compound’s structural complexity (e.g., PEG chain length and ester linkage) requires multi-modal analysis:

- GC-MS : Effective for quantifying ester derivatives and detecting impurities (e.g., residual dodecanoic acid). Example: GC-MS identified similar esters in plant extracts with >95% purity thresholds .

- NMR Spectroscopy : Critical for verifying ethylene oxide (PEG) chain length and ester bond formation. ¹H/¹³C NMR can resolve signals from the hydroxy-terminated PEG backbone and laurate moiety .

- IR Spectroscopy : Confirms functional groups (e.g., C=O ester stretch at ~1740 cm⁻¹ and PEG ether C-O-C at ~1100 cm⁻¹) .

Quality Control : Use HPLC with evaporative light scattering detection (ELSD) to monitor batch consistency, as UV detection may not suit non-chromophoric PEG chains .

Basic Research Question: What synthetic strategies ensure controlled PEG chain length during synthesis?

Answer:

Controlled PEGylation involves:

- Stepwise Ethylene Oxide Addition : Use living anionic polymerization to achieve precise chain lengths (e.g., 8 or 9 ethylene oxide units, as in PEG-8 or PEG-9 laurate ).

- Purification : Size exclusion chromatography (SEC) or fractional distillation removes oligomers with irregular PEG units .

- Esterification : React PEG-hydroxyl intermediates with dodecanoyl chloride under anhydrous conditions. Monitor reaction progress via FTIR to confirm ester bond formation and minimize hydrolysis .

Advanced Research Question: How can researchers resolve discrepancies in reported surfactant properties (e.g., critical micelle concentration, CMC)?

Answer:

Variability in PEG chain length and ester purity significantly impacts surfactant behavior. To address contradictions:

- Standardize Characterization : Ensure PEG chain length is validated via MALDI-TOF MS, as even a single ethylene oxide unit difference alters CMC (e.g., PEG-8 vs. PEG-9 ).

- Environmental Controls : Measure CMC under consistent temperature/pH, as PEG-based surfactants exhibit thermoresponsive behavior. Use dynamic light scattering (DLS) to correlate micelle size with experimental conditions .

- Reference Benchmarks : Compare data against structurally defined analogs (e.g., PEG-8 laurate in ECHA registrations ).

Advanced Research Question: What experimental models assess biocompatibility for drug delivery applications?

Answer:

- In Vitro Cytotoxicity : Use MTT assays on human keratinocytes (HaCaT) or fibroblasts, as PEG-laurate esters are common in dermal formulations. Note that lauric acid derivatives may exhibit concentration-dependent membrane disruption .

- Hemolysis Testing : Evaluate erythrocyte lysis at varying concentrations; PEGylation typically reduces hemolytic activity compared to free fatty acids .

- In Vivo Biodistribution : Radiolabel the PEG chain (e.g., ¹⁴C-tagged ethylene oxide) to track accumulation in organs. Prior studies on similar esters show renal clearance dominance for PEGs < 30 kDa .

Advanced Research Question: How does the compound’s PEG chain length influence its antioxidant efficacy in lipid-based systems?

Answer:

- Lipid Peroxidation Assays : Compare PEG-8 vs. PEG-9 laurate in linoleic acid emulsions. Longer PEG chains enhance radical scavenging due to increased hydroxyl group availability, but excessive length reduces solubility .

- DPPH/ABTS Assays : Quantify free radical quenching capacity. PEG-8 laurate showed 62% DPPH inhibition at 1 mM, outperforming non-PEGylated laurate esters .

- Synergistic Effects : Combine with tocopherols; the PEG backbone improves dispersion in hydrophobic matrices, enhancing antioxidant synergy .

Basic Research Question: What safety precautions are critical during handling?

Answer:

- Skin/Eye Protection : Use nitrile gloves and goggles; laurate esters are classified as skin/eye irritants (H315/H319) .

- Ventilation : Avoid aerosolization—PEG esters can form respirable particulates (H335). Use fume hoods for weighing/purification .

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste due to aquatic toxicity risks .

Advanced Research Question: How can computational modeling predict its interaction with biomembranes?

Answer:

- Molecular Dynamics (MD) Simulations : Model the compound in lipid bilayers (e.g., DPPC membranes). PEG chains exhibit hydrophilic shielding, reducing laurate-induced membrane fluidity changes .

- Docking Studies : Predict binding to serum albumin (e.g., BSA) to estimate pharmacokinetics. PEGylation increases binding affinity via hydrophobic laurate and polar PEG interactions .

- QSAR Models : Correlate PEG chain length with logP values to optimize bioavailability. PEG-8 laurate has a logP ~3.2, balancing solubility and permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.